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Executive Summary

Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet plant
(Celastrus angulatus), has demonstrated significant insecticidal properties, particularly against
lepidopteran pests[1][2]. Its complex structure and potent bioactivity have made it a subject of
interest for developing novel botanical insecticides[3][4]. Understanding the precise molecular
target and mechanism of action is crucial for its development and optimization. This technical
guide provides an in-depth overview of the experimental strategies employed to identify and
validate the molecular targets of Celangulin V, focusing on the core methodologies,
guantitative data, and the resulting elucidation of its signaling pathway. The primary molecular
target has been identified as the Vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for
maintaining cellular homeostasis in insect midgut cells[1][5][6].

Primary Molecular Target: Vacuolar-type H+-ATPase
(V-ATPase)

The principal molecular target of Celangulin V is the V-ATPase enzyme located in the apical
membranes of midgut cells in susceptible insects, such as the oriental armyworm (Mythimna
separata)[5][7]. V-ATPases are multi-subunit ATP-dependent proton pumps essential for
energizing membranes and maintaining steep pH gradients, which are vital for nutrient
absorption and overall gut physiology in insects[5].

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12372197?utm_src=pdf-interest
https://www.benchchem.com/product/b12372197?utm_src=pdf-body
https://www.mdpi.com/2072-6651/7/5/1738
https://www.mdpi.com/1422-0067/12/12/9596
https://pubmed.ncbi.nlm.nih.gov/38926152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10821215/
https://www.benchchem.com/product/b12372197?utm_src=pdf-body
https://www.mdpi.com/2072-6651/7/5/1738
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://www.researchgate.net/publication/277930448_Separation_of_Binding_Protein_of_Celangulin_V_from_the_Midgut_of_Mythimna_separata_Walker_by_Affinity_Chromatography
https://www.benchchem.com/product/b12372197?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://www.mdpi.com/2072-6651/11/2/130
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Initial screening through affinity chromatography identified eight potential binding proteins, with
V-ATPase being the most probable target based on the insecticidal symptoms[1][6].
Subsequent studies have confirmed that Celangulin V directly interacts with several subunits
of the V-ATPase complex:

o V-ATPase H Subunit: The H subunit was the first to be validated as a direct binding site for
Celangulin V through affinity chromatography and mass spectrometry[5]. Molecular docking
studies further support a stable binding interaction within an interdomain cleft of the H
subunit[3][7].

e V-ATPase A and B Subunits: Further investigation revealed that Celangulin V also targets
the catalytic V1 domain of the enzyme, specifically the A and B subunits[7][8]. It acts as a
competitive inhibitor at the ATP binding site on the AB subunit complex, directly preventing
ATP hydrolysis[7][8].

o V-ATPase a Subunit: The V-ATPase subunit ‘a’' has also been identified as a binding partner
for Celangulin V[7][8].

A secondary, though less pronounced, target has been suggested to be the Na+/K+-ATPase,
where Celangulin V demonstrated some inhibitory effects, albeit weaker than its analogue,
Celangulin IV[9].

Mechanism of Action and Signaling Pathway

The insecticidal action of Celangulin V is triggered by its inhibition of the midgut V-ATPase.
This interference sets off a cascade of physiological disruptions leading to cell death and
mortality.

e Binding and Inhibition: Celangulin V binds to multiple V-ATPase subunits (primarily H, A,
and B) on the apical membrane of insect midgut goblet cells[5][7][8].

« Inhibition of ATP Hydrolysis: By competitively binding to the ATP site on the AB subunit
complex, Celangulin V blocks the hydrolysis of ATP, the energy source for the proton

pumpl7].

 Disruption of Proton Gradient: The inhibition of V-ATPase activity halts the pumping of H+
ions from the cytoplasm into the midgut lumen. This disrupts the steep pH gradient and the
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associated transmembrane potential difference (Vam)[5].

lon Homeostasis Collapse: The V-ATPase works in concert with a K+/H+ antiporter to
maintain high intracellular K+ concentrations. The failure of the proton pump leads to a
collapse of ion homeostasis and affects nutrient transport mechanisms|[5].

Cellular Damage: The sustained disruption of ionic and pH gradients causes irreversible
damage to the midgut cells, leading to cytoplasm leakage, lysis, and ultimately, the death of
the insect[4][5].
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Caption: Signaling pathway of Celangulin V's insecticidal action.
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Experimental Protocols for Target Identification

The identification of V-ATPase as the primary target of Celangulin V was accomplished
through a combination of proteomic, biochemical, and electrophysiological techniques.

Affinity Chromatography for Binding Protein Separation

Affinity chromatography was the pivotal method used to isolate proteins from the insect midgut
that physically bind to Celangulin V[1][6].

Methodology:

o Ligand Synthesis: A derivative of Celangulin V, the Celangulin V-6-aminoacetic acid ester,
was synthesized to provide a functional group for coupling to the chromatography matrix.
This modification was confirmed not to affect insecticidal activity[1].

« Affinity Matrix Preparation: The synthesized ligand was covalently coupled to a CNBr-
activated Sepharose 4B resin. This creates a stationary phase with Celangulin V as the bait.

e Protein Extraction: Total proteins were extracted from the midgut tissue of Mythimna
separata larvae.

o Chromatographic Separation:
o The midgut protein extract was loaded onto the Celangulin V-Sepharose 4B column.
o Non-binding proteins were washed from the column using a binding buffer.

o Specifically bound proteins were then eluted from the column using a solution containing
free Celangulin V, which competes with the immobilized ligand for protein binding sites.

o Protein Identification: The eluted protein fractions were collected, separated by SDS-PAGE,
and the resulting protein bands were excised. The proteins were identified using Liquid
Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS)[1][5].
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Caption: Workflow for Celangulin V binding protein identification.
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V-ATPase Activity Assay

To confirm that binding resulted in functional inhibition, V-ATPase enzyme activity was
measured in the presence of Celangulin V[5].

Methodology:

e Enzyme Preparation: Microsomal fractions rich in V-ATPase were prepared from the midguts
of M. separata larvae.

o Assay Reaction: The reaction mixture contained the enzyme preparation, ATP as a
substrate, and specific ions (e.g., Mg2+, K+). The reaction was initiated by adding ATP.

« Inhibitor Treatment: Test groups were incubated with varying concentrations of Celangulin V.
A known V-ATPase inhibitor, bafilomycin Al, was used as a positive control[5].

» Activity Measurement: Enzyme activity was determined by measuring the amount of
inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like
the Bradford assay.

« Inhibition Calculation: The inhibition ratio was calculated by comparing the enzyme activity in
the presence of Celangulin V to the activity in the control (DMSO) group.

Electrophysiological Measurement of Membrane
Potential

The physiological consequence of V-ATPase inhibition on the midgut cell membrane was
quantified by measuring changes in transmembrane potential[5].

Methodology:
 Insect Preparation: Sixth-instar larvae of M. separata were force-fed with Celangulin V.
e Midgut Isolation: The midgut was dissected and mounted in a perfusion chamber.

o Microelectrode Placement: Glass microelectrodes were used to impale the midgut cells to
measure the apical membrane potential (Vam) and the basolateral membrane potential
(Vbm).
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o Data Recording: Potential differences were recorded over time (up to 12 hours) to observe
the depolarization caused by Celangulin V ingestion compared to control treatments[5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the molecular target
identification studies of Celangulin V.

Table 1: Bioactivity and Binding Affinity

Parameter Value Organism/System Reference
LDso of Ligand* 1.33 ug/img M. separata [1]
Inhibition Constant Recombinant V-

_ 10.0 uM [7]
(Ki) ATPase AB Complex
Michaelis Constant Recombinant V-

268 uM [7]

(Km)?2 ATPase AB Complex

! For Celangulin V-6-aminoacetic acid ester used in affinity chromatography. 2 For ATP
hydrolysis by the V-ATPase AB complex.

Table 2: V-ATPase Enzyme Inhibition

Compound Concentration Inhibition Ratio (%) Reference
Celangulin V 100 pmol/L 11.80% [5]
Celangulin V 200 pmol/L 23.41% [5]

| Bafilomycin Al (Control) | - | 46.05% [[5] |

Table 3: Effect on Midgut Apical Membrane Potential (Vam)
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Time After Ingestion Vam (mV) (Mean * SD) Reference
0 h (Control) -79.30 £ 7.96 [5]
2h -61.02 + 12.07 [5]
4h -59.47 + 12.54 [5]
6 h -51.78 + 13.02 [5]
8 h -35.47 + 10.23 [5]

|12 h | -32.18 + 12.44 |[5] |

Conclusion

A multi-pronged approach combining affinity-based proteomics, enzyme kinetics, and
electrophysiology has successfully identified and validated the V-ATPase as the primary
molecular target of the natural insecticide Celangulin V. The compound binds to multiple
subunits of the enzyme, competitively inhibiting ATP hydrolysis and leading to a catastrophic
failure of ion and pH homeostasis in the insect midgut. This detailed understanding of its
molecular target and mechanism of action provides a solid foundation for the rational design
and structural optimization of new, potent insecticides based on the Celangulin V scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata
Walker by Affinity Chromatography [mdpi.com]

e 2. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V | MDPI
[mdpi.com]

» 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological
Activity - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744113/
https://www.benchchem.com/product/b12372197?utm_src=pdf-body
https://www.benchchem.com/product/b12372197?utm_src=pdf-body
https://www.benchchem.com/product/b12372197?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2072-6651/7/5/1738
https://www.mdpi.com/2072-6651/7/5/1738
https://www.mdpi.com/1422-0067/12/12/9596
https://www.mdpi.com/1422-0067/12/12/9596
https://pubmed.ncbi.nlm.nih.gov/38926152/
https://pubmed.ncbi.nlm.nih.gov/38926152/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on
an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC
[pmc.ncbi.nlm.nih.gov]

5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut
Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-
ATPase Subunits A and B in the Midgut of Mythimna separata | MDPI [mdpi.com]

8. The Inhibitory Effect of Celangulin VV on the ATP Hydrolytic Activity of the Complex of V-
ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase
Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Molecular Target Identification of
Celangulin V]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372197#celangulin-v-molecular-target-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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